The Irreversible Inhibition of Acetylcholinesterase by Mipafox: A Technical Guide
The Irreversible Inhibition of Acetylcholinesterase by Mipafox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipafox, an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This document provides an in-depth technical overview of the mechanism of action of Mipafox on acetylcholinesterase. It details the molecular interactions, the process of enzyme inhibition, the subsequent "aging" phenomenon, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on inhibition and kinetic constants are presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers in neurotoxicology and drug development.
Introduction
Organophosphorus compounds (OPs) represent a class of chemicals widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their primary mechanism of toxicity in humans and insects is the inhibition of acetylcholinesterase (AChE).[1][2] Mipafox (N,N'-Diisopropylphosphorodiamidic fluoride) is a highly toxic organophosphate that serves as a classic example of an irreversible AChE inhibitor.[3] Understanding the precise mechanism by which Mipafox inactivates AChE is crucial for the development of effective antidotes and for assessing its neurotoxic potential. This guide synthesizes current knowledge on the molecular interactions between Mipafox and AChE.
Mechanism of Action: Phosphorylation of the Active Site
The canonical mechanism of AChE inhibition by organophosphates like Mipafox involves the covalent modification of the enzyme's active site.[4][5] The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: Serine, Histidine, and Glutamate.[4]
The process of inhibition unfolds in two main steps:
-
Formation of a Michaelis-like Complex: Mipafox initially binds to the active site of AChE, forming a non-covalent complex.
-
Phosphorylation: The hydroxyl group of the active site serine residue acts as a nucleophile, attacking the phosphorus atom of Mipafox. This results in the formation of a stable, covalent phosphoserine bond and the displacement of the fluoride (B91410) leaving group.[6][7] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[1]
The accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of cholinergic receptors, resulting in a range of toxic effects, from muscle twitching and respiratory distress to seizures and death.[1][8]
The "Aging" Phenomenon: An Irreversible State
A critical aspect of the toxicity of many organophosphates, including Mipafox, is the subsequent "aging" of the phosphorylated AChE.[9][10] Aging is a time-dependent process that further modifies the phosphoserine adduct, rendering the enzyme resistant to reactivation by standard oxime antidotes.[10][11]
The mechanism of aging for Mipafox-inhibited AChE is a subject of ongoing research with some conflicting findings.
-
Classical Aging Pathway (Dealkylation): The traditional view of aging involves the cleavage of an alkyl or alkoxy group from the phosphorus atom of the inhibitor.[6][7] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, which is thought to stabilize the enzyme-inhibitor complex through electrostatic interactions, preventing reactivation.[10][11]
-
Alternative Aging Pathways for Mipafox:
-
Displacement of Both Isopropylamine (B41738) Groups: Some mass spectrometry studies have indicated that the aging of Mipafox-inhibited human AChE proceeds through an unconventional pathway involving the displacement of both isopropylamine groups, resulting in a phosphate (B84403) adduct.[8][12] The mass shift observed in these studies corresponds to a phosphate adduct rather than the expected monoisopropylphosphoryl species.[8][12]
-
No Aging Observed: Conversely, other kinetic and mass spectrometry studies have reported that the Mipafox-AChE conjugate does not undergo aging and remains as a non-aged, non-reactivatable complex.[13][14] These studies suggest a high energy demand for dealkylation, making aging unlikely.[13]
-
It is important to note that Mipafox also inhibits Neuropathy Target Esterase (NTE), and the aging of the Mipafox-NTE complex is considered a key event in the initiation of organophosphorus-induced delayed neuropathy (OPIDN).[15][16] For NTE, the aging process is proposed to occur via a reversible proton loss rather than the classical side-group loss.[15][17]
Quantitative Data on Mipafox Inhibition
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While specific IC50 values for Mipafox against AChE are not consistently reported across the literature, related kinetic data and inhibition percentages from various studies are summarized below.
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Porcine Heart Muscle | Mipafox | Pre-incubation Concentration for BChE inhibition | 7 µM | [18] |
| Porcine Heart Muscle | Mipafox | Pre-incubation Concentration for AChE inhibition | 0.8 mM | [18] |
| Hen Brain Microsomal NTE | Mipafox | Bimolecular rate, phosphorylation, and affinity constants | Determined (specific values not in abstract) | [9] |
| Rat Soleus Muscle | Mipafox | AChE Activity Inhibition | 65% | [9] |
| Rat EDL Muscle | Mipafox | AChE Activity Inhibition | 76% | [9] |
| Bovine Chromaffin Cells | Mipafox | NTE Activity immediately after 25µM treatment for 60 min | 3% of control | [19] |
| Human Butyrylcholinesterase (BChE) | Mipafox | k_i | (1.28 +/- 0.053) x 10^6 M^-1 min^-1 | [20] |
| Human Butyrylcholinesterase (BChE) | Mipafox | k_3 (reactivation rate constant) | 0.00415 +/- 0.00027 min^-1 | [20] |
| Human Butyrylcholinesterase (BChE) | Mipafox | k_4 (aging rate constant) | 0.00849 +/- 0.00099 min^-1 | [20] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine AChE activity and inhibition is the colorimetric assay developed by Ellman.[21]
Principle: This assay measures the product of the enzymatic reaction, thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 405-412 nm.[21] A decrease in the rate of color formation in the presence of an inhibitor indicates AChE inhibition.
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Buffer solution (e.g., Tris-HCl or Phosphate buffer, pH 8.0)
-
Test compound (Mipafox)
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: Buffer solution.
-
Control (100% activity): Buffer, AChE solution, and the solvent for the test compound.
-
Test Compound: Buffer, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add DTNB solution followed by ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (velocity) for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22]
Mass Spectrometry for Aging Studies
Mass spectrometry is a powerful technique to study the covalent modifications of proteins, including the phosphorylation and aging of AChE.
Principle: This method involves the analysis of the mass of the active site peptide of AChE after inhibition and aging. The mass of the peptide will increase upon phosphorylation by Mipafox. Any subsequent aging process, such as dealkylation or loss of side groups, will result in a predictable change in the mass of the adducted peptide.
General Workflow:
-
Inhibition and Aging: Incubate purified AChE with Mipafox for a sufficient time to allow for both inhibition and aging to occur.
-
Proteolytic Digestion: Digest the inhibited and aged AChE with a protease, such as trypsin, to generate smaller peptides.
-
Mass Spectrometric Analysis: Analyze the resulting peptide mixture using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[13]
-
Data Interpretation: Identify the active site peptide and determine its mass. A mass shift corresponding to the Mipafox adduct (minus the leaving group) confirms phosphorylation. Further mass shifts can elucidate the aging mechanism (e.g., a shift of -80.7 Da for the loss of both isopropylamine groups).[12]
Visualizations
Signaling Pathway of AChE Inhibition by Mipafox
Caption: Mipafox inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the IC50 of Mipafox using an AChE inhibition assay.
Logical Relationship of Mipafox-Induced Enzyme States
Caption: States of acetylcholinesterase following interaction with Mipafox.
Conclusion
Mipafox serves as a quintessential example of an organophosphorus compound that exerts its toxicity through the irreversible inhibition of acetylcholinesterase. The mechanism involves the phosphorylation of the active site serine, leading to enzyme inactivation. The subsequent aging process, which renders the enzyme resistant to reactivation, is a complex phenomenon with evidence supporting multiple potential pathways for Mipafox-inhibited AChE. A thorough understanding of these molecular events, aided by the experimental protocols and quantitative data presented herein, is fundamental for the development of novel therapeutic strategies against organophosphate poisoning and for advancing the field of neurotoxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mipafox - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Buy Mipafox | 371-86-8 [smolecule.com]
- 9. Mipafox | C6H16FN2OP | CID 9738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aging of mipafox-inhibited human acetylcholinesterase proceeds by displacement of both isopropylamine groups to yield a phosphate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolving pathways of interaction of mipafox and a sarin-analog with human acetylcholinesterase by kinetics, mass spectrometry and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mipafox-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The correlation between neurotoxic esterase inhibition and mipafox-induced neuropathic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recovery of neuropathy target esterase activity after inhibition with mipafox and O-hexyl O-2,5-dichlorophenyl phosphoramidate in bovine chromaffin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of aging of mipafox-inhibited butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
